molecular formula C10H10N2O2 B6614736 methyl 6-amino-1H-indole-7-carboxylate CAS No. 946840-95-5

methyl 6-amino-1H-indole-7-carboxylate

Cat. No.: B6614736
CAS No.: 946840-95-5
M. Wt: 190.20 g/mol
InChI Key: IBHDWNANRJRBMX-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.

Preparation Methods

The synthesis of methyl 6-amino-1H-indole-7-carboxylate typically involves the construction of the indole ring followed by functional group modifications. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.

Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions can efficiently introduce various substituents on the indole ring .

Chemical Reactions Analysis

Methyl 6-amino-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in various biological processes.

    Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s biological activity.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include halogenated indoles, sulfonylated indoles, and acylated indoles, which have significant pharmacological properties .

Scientific Research Applications

Methyl 6-amino-1H-indole-7-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.

    Biology: The compound exhibits antiviral, anticancer, and antimicrobial activities, making it a valuable tool in biological research.

    Medicine: It is used in the development of new therapeutic agents, particularly for treating viral infections and cancer.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-1H-indole-7-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Methyl 6-amino-1H-indole-7-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility .

Properties

IUPAC Name

methyl 6-amino-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-7(11)3-2-6-4-5-12-9(6)8/h2-5,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHDWNANRJRBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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